molecular formula C14H16N4O3S B5868021 6-nitro-2-(4-propionyl-1-piperazinyl)-1,3-benzothiazole

6-nitro-2-(4-propionyl-1-piperazinyl)-1,3-benzothiazole

Cat. No. B5868021
M. Wt: 320.37 g/mol
InChI Key: IXFLTBJNWOIDHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-nitro-2-(4-propionyl-1-piperazinyl)-1,3-benzothiazole (NPB) is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzothiazole derivatives and is known for its antitumor and antiviral properties.

Mechanism of Action

The mechanism of action of 6-nitro-2-(4-propionyl-1-piperazinyl)-1,3-benzothiazole is not fully understood. However, it has been suggested that 6-nitro-2-(4-propionyl-1-piperazinyl)-1,3-benzothiazole exerts its antitumor activity by inhibiting the proliferation and inducing apoptosis of cancer cells. 6-nitro-2-(4-propionyl-1-piperazinyl)-1,3-benzothiazole has also been found to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and repair. The antiviral activity of 6-nitro-2-(4-propionyl-1-piperazinyl)-1,3-benzothiazole is thought to be due to its ability to inhibit the viral DNA polymerase.
Biochemical and Physiological Effects:
6-nitro-2-(4-propionyl-1-piperazinyl)-1,3-benzothiazole has been shown to have both biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase-3, which is a key enzyme involved in the process of programmed cell death. 6-nitro-2-(4-propionyl-1-piperazinyl)-1,3-benzothiazole has also been found to inhibit the activity of NF-kappaB, which is a transcription factor that plays a key role in the regulation of immune responses. In addition, 6-nitro-2-(4-propionyl-1-piperazinyl)-1,3-benzothiazole has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of 6-nitro-2-(4-propionyl-1-piperazinyl)-1,3-benzothiazole is its broad-spectrum antitumor and antiviral activity. It has been found to be effective against a wide range of cancer cell lines and viruses. Another advantage is its relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of 6-nitro-2-(4-propionyl-1-piperazinyl)-1,3-benzothiazole is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 6-nitro-2-(4-propionyl-1-piperazinyl)-1,3-benzothiazole. One area of research is the development of more efficient synthesis methods to increase the yield of 6-nitro-2-(4-propionyl-1-piperazinyl)-1,3-benzothiazole. Another area of research is the investigation of the mechanism of action of 6-nitro-2-(4-propionyl-1-piperazinyl)-1,3-benzothiazole, which could lead to the development of more targeted and effective therapies. In addition, further studies are needed to evaluate the safety and efficacy of 6-nitro-2-(4-propionyl-1-piperazinyl)-1,3-benzothiazole in vivo, which could ultimately lead to the development of new drugs for the treatment of cancer and viral infections.
Conclusion:
In conclusion, 6-nitro-2-(4-propionyl-1-piperazinyl)-1,3-benzothiazole is a synthetic compound that has shown promising antitumor and antiviral activity. It has been extensively studied for its potential therapeutic applications and has been found to exhibit broad-spectrum activity against a wide range of cancer cell lines and viruses. Although the mechanism of action of 6-nitro-2-(4-propionyl-1-piperazinyl)-1,3-benzothiazole is not fully understood, it has been suggested that it exerts its effects by inhibiting the proliferation and inducing apoptosis of cancer cells, as well as inhibiting the activity of topoisomerase II and viral DNA polymerase. Further research is needed to fully understand the potential of 6-nitro-2-(4-propionyl-1-piperazinyl)-1,3-benzothiazole as a therapeutic agent.

Synthesis Methods

6-nitro-2-(4-propionyl-1-piperazinyl)-1,3-benzothiazole can be synthesized using a multi-step process that involves the reaction of 2-aminobenzenethiol with ethyl acetoacetate, followed by the reaction of the resulting compound with propionyl chloride. The final step involves the nitration of the obtained compound with a mixture of nitric and sulfuric acid. The yield of 6-nitro-2-(4-propionyl-1-piperazinyl)-1,3-benzothiazole obtained from this process is around 50%.

Scientific Research Applications

6-nitro-2-(4-propionyl-1-piperazinyl)-1,3-benzothiazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. 6-nitro-2-(4-propionyl-1-piperazinyl)-1,3-benzothiazole has also shown antiviral activity against herpes simplex virus type 1 and type 2, and human cytomegalovirus.

properties

IUPAC Name

1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-2-13(19)16-5-7-17(8-6-16)14-15-11-4-3-10(18(20)21)9-12(11)22-14/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFLTBJNWOIDHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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